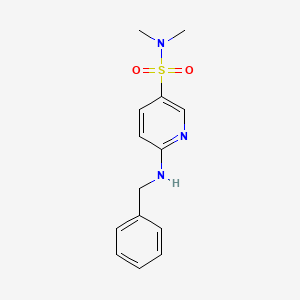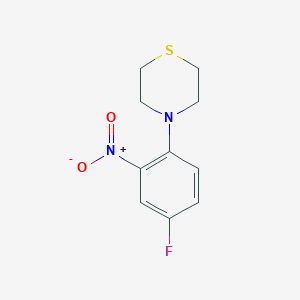![molecular formula C17H22N2O4S B7548178 ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention from researchers due to its unique properties. It is commonly referred to as EDP-420 and belongs to a class of compounds known as pyrrole carboxamides. EDP-420 has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammatory diseases.
作用機序
The mechanism of action of EDP-420 is not fully understood, but it is believed to inhibit the activity of enzymes involved in cell division and proliferation. Additionally, EDP-420 has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
EDP-420 has been found to have several biochemical and physiological effects. In vitro studies have shown that EDP-420 inhibits the activity of enzymes involved in cell division and proliferation, which can lead to the death of cancer cells. Additionally, EDP-420 has been found to induce apoptosis in cancer cells. The anti-inflammatory properties of EDP-420 are thought to be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using EDP-420 in lab experiments is its ability to inhibit the growth of cancer cells in vitro. Additionally, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis. However, one limitation of using EDP-420 in lab experiments is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for research purposes.
将来の方向性
There are several future directions for research involving EDP-420. One potential direction is to investigate the use of EDP-420 in combination with other chemotherapeutic agents to enhance its efficacy in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of EDP-420 and its potential applications in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for EDP-420 could lead to increased availability for research purposes.
Conclusion:
In conclusion, EDP-420 is a chemical compound with potential applications in the treatment of cancer and inflammatory diseases. Its unique properties have made it the subject of several scientific studies, and its mechanism of action is still being investigated. While there are limitations to using EDP-420 in lab experiments, its potential benefits make it a promising area of research for the future.
合成法
The synthesis of EDP-420 involves a multi-step process that includes the reaction of 2-ethylphenylamine with 2,4-pentanedione to form 4-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrrole-2,5-dione. This intermediate is then reacted with ethyl chloroformate and sodium sulfite to produce EDP-420. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
EDP-420 has been the subject of several scientific studies due to its potential applications in the treatment of cancer and inflammatory diseases. In vitro studies have shown that EDP-420 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, EDP-420 has been found to possess anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and multiple sclerosis.
特性
IUPAC Name |
ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-13-9-7-8-10-14(13)19-24(21,22)16-11(3)15(18-12(16)4)17(20)23-6-2/h7-10,18-19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGDKJNOTQZEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(NC(=C2C)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(2-ethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)


![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)



![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)
![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)